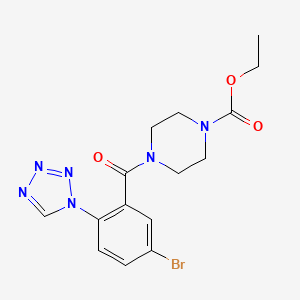![molecular formula C11H11BrN2O2S B15173442 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole CAS No. 918967-64-3](/img/structure/B15173442.png)
4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromomethyl group and a methanesulfonyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling large quantities of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Chemical Biology: It can be used as a probe to study biological processes involving pyrazole-containing compounds.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzylamine hydrobromide: Similar in structure but lacks the pyrazole ring and methanesulfonyl group.
4-(Methylsulfonyl)phenylacetic acid: Contains the methanesulfonyl phenyl group but lacks the bromomethyl group and pyrazole ring.
Uniqueness
4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the bromomethyl and methanesulfonyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
918967-64-3 |
|---|---|
Formule moléculaire |
C11H11BrN2O2S |
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-(4-methylsulfonylphenyl)pyrazole |
InChI |
InChI=1S/C11H11BrN2O2S/c1-17(15,16)11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6H2,1H3 |
Clé InChI |
LLIHOORDCCKQRR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
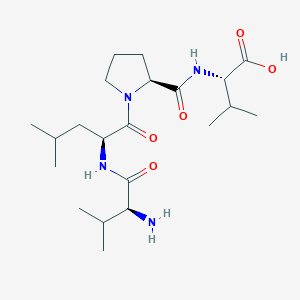

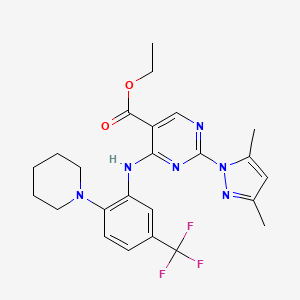
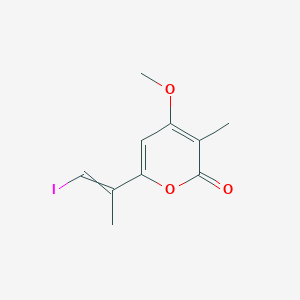
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
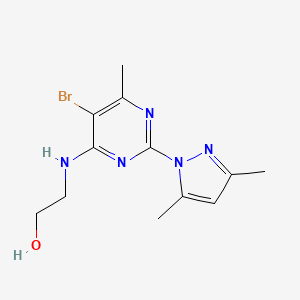
![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)


![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
